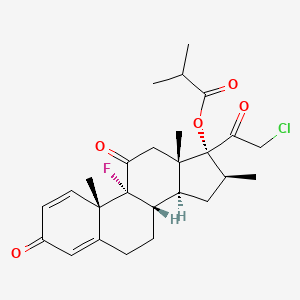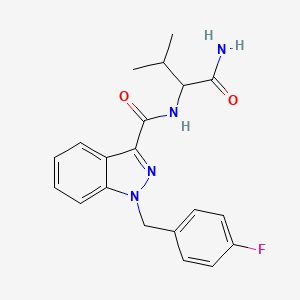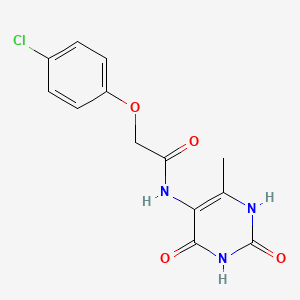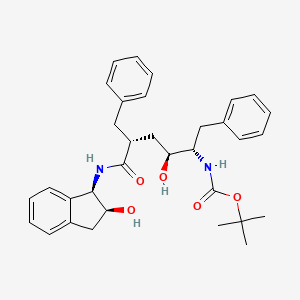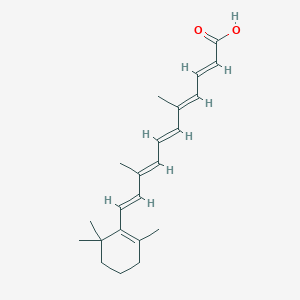
Bishomoretinoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bishomoretinoic acid is a synthetic derivative of retinoic acid, a metabolite of vitamin A. Retinoic acid plays a crucial role in cellular differentiation, proliferation, and apoptosis. This compound is designed to mimic these biological activities with enhanced stability and efficacy. It is primarily used in scientific research to study retinoid signaling pathways and their implications in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bishomoretinoic acid typically involves the modification of retinoic acid through a series of chemical reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran. The process may also involve steps like esterification and hydrolysis to achieve the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process and ensure consistency.
化学反応の分析
Types of Reactions
Bishomoretinoic acid undergoes various chemical reactions, including:
Oxidation: Converts this compound into its oxidized forms, often using reagents like potassium permanganate.
Reduction: Reduces this compound to its corresponding alcohols using agents like lithium aluminum hydride.
Substitution: Involves replacing functional groups in this compound with other groups, often using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Produces oxidized derivatives such as aldehydes and ketones.
Reduction: Yields alcohols and other reduced forms.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Bishomoretinoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study retinoid chemistry and develop new synthetic methodologies.
Biology: Investigates the role of retinoid signaling in cellular differentiation and development.
Medicine: Explores potential therapeutic applications in treating skin disorders, cancers, and neurodegenerative diseases.
Industry: Utilized in the development of cosmetic products and pharmaceuticals due to its stability and efficacy.
作用機序
Bishomoretinoic acid exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene transcription . Upon binding, these receptors form heterodimers that regulate the expression of target genes involved in cellular differentiation, proliferation, and apoptosis. The molecular targets include genes related to cell cycle regulation, apoptosis, and differentiation pathways.
類似化合物との比較
Similar Compounds
All-trans-retinoic acid: A natural metabolite of vitamin A with similar biological activities but less stability.
13-cis-retinoic acid: Another retinoid with applications in acne treatment but different receptor binding affinities.
9-cis-retinoic acid: Binds to both RARs and RXRs, offering a broader range of biological activities.
Uniqueness
Bishomoretinoic acid is unique due to its enhanced stability and efficacy compared to natural retinoids. Its synthetic nature allows for modifications that can tailor its biological activities for specific research or therapeutic applications. Additionally, its ability to selectively bind to retinoic acid receptors makes it a valuable tool in studying retinoid signaling pathways.
特性
CAS番号 |
6722-00-5 |
|---|---|
分子式 |
C22H30O2 |
分子量 |
326.5 g/mol |
IUPAC名 |
(2E,4E,6E,8E,10E)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-2,4,6,8,10-pentaenoic acid |
InChI |
InChI=1S/C22H30O2/c1-17(11-7-13-21(23)24)9-6-10-18(2)14-15-20-19(3)12-8-16-22(20,4)5/h6-7,9-11,13-15H,8,12,16H2,1-5H3,(H,23,24)/b9-6+,13-7+,15-14+,17-11+,18-10+ |
InChIキー |
CWAIPBKZSWRXCS-SNVHKSNESA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=O)O)/C)/C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




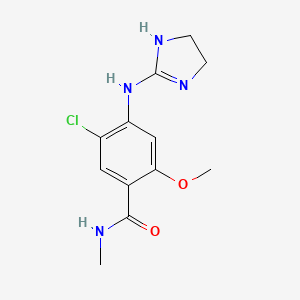
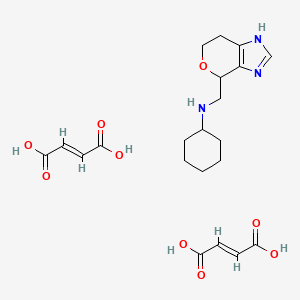
![2-[(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3S,4R,5R,6S)-3-[3-[(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-3,5-bis[2-(diethylamino)ethoxy]-6-[[(2S,3R,4R,5S,6R)-5-[2-(diethylamino)ethoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-hydroxyoxan-2-yl]oxymethyl]-5-[2-(diethylamino)ethoxy]-4,6-dihydroxyoxan-3-yl]oxy-2-hydroxypropoxy]-4,5,6-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyethyl-[2-(diethylamino)ethyl]-diethylazanium;sulfate](/img/structure/B12768232.png)



